molecular formula C38H44ClN5O3 B605958 N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide

N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide

Cat. No.: B605958
M. Wt: 654.2 g/mol
InChI Key: BSISGUIVBKDTQO-JLXKDNNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-850 is a chemical probe specifically designed to target the bromodomain of the ATPase family AAA domain-containing protein 2 (ATAD2). This compound has shown significant potential in the field of cancer research due to its ability to displace acetylated histone H4 peptide from the ATAD2 bromodomain with high selectivity and potency .

Preparation Methods

The synthesis of BAY-850 involves multiple steps of chemical reactions, including the formation of various intermediates. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of medicinal chemistry optimizations, starting from DNA-encoded compound libraries . Industrial production methods for BAY-850 are also not publicly available, as it is primarily used for research purposes.

Chemical Reactions Analysis

BAY-850 undergoes several types of chemical reactions, primarily focusing on its interaction with the ATAD2 bromodomain. The compound displaces acetylated histone H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nanomolar in homogeneous time-resolved fluorescence (HTRF) assays . The major product formed from this reaction is the displacement of the acetylated peptide, which is crucial for its function as a chemical probe.

Scientific Research Applications

BAY-850 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a selective inhibitor to study the function of the ATAD2 bromodomain. In biology, BAY-850 is employed to investigate the role of ATAD2 in chromatin remodeling and gene expression. In medicine, this compound is being explored for its potential in cancer therapy, as ATAD2 overexpression is associated with poor outcomes in several cancers . BAY-850’s ability to selectively inhibit ATAD2 makes it a valuable tool for understanding the molecular mechanisms underlying cancer progression and for developing targeted therapies.

Comparison with Similar Compounds

BAY-850 is unique in its high selectivity and potency for the ATAD2 bromodomain compared to other bromodomain inhibitors. Similar compounds include BAY-460, which is a negative control compound with significantly reduced potency against ATAD2 . Other bromodomain inhibitors, such as those targeting BRD4, do not exhibit the same level of selectivity for ATAD2 as BAY-850 . This uniqueness makes BAY-850 a valuable tool for studying the specific functions of ATAD2 in various biological processes.

Properties

IUPAC Name

N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44ClN5O3/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45)/t25-,29?,30?,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSISGUIVBKDTQO-JLXKDNNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)NC(CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)N[C@H](CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Reactant of Route 3
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Reactant of Route 4
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Reactant of Route 5
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Reactant of Route 6
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide

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